5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Lipophilicity Drug-likeness Permeability

5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-16-0) is a fully synthetic, tetrasubstituted 3,4-dihydroisoquinolin-1(2H)-one bearing a 4-chlorobenzyloxy group at C-5 and a 4-methylbenzyl group at N-2. Its molecular formula is C₂₄H₂₂ClNO₂ (MW 391.9 g/mol).

Molecular Formula C24H22ClNO2
Molecular Weight 391.9
CAS No. 850906-16-0
Cat. No. B2971647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
CAS850906-16-0
Molecular FormulaC24H22ClNO2
Molecular Weight391.9
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H22ClNO2/c1-17-5-7-18(8-6-17)15-26-14-13-21-22(24(26)27)3-2-4-23(21)28-16-19-9-11-20(25)12-10-19/h2-12H,13-16H2,1H3
InChIKeyGXMYZXUNKJIMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-16-0): Structural Identity, Physicochemical Profile, and Research Sourcing Context


5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-16-0) is a fully synthetic, tetrasubstituted 3,4-dihydroisoquinolin-1(2H)-one bearing a 4-chlorobenzyloxy group at C-5 and a 4-methylbenzyl group at N-2 [1]. Its molecular formula is C₂₄H₂₂ClNO₂ (MW 391.9 g/mol). The compound belongs to a congeneric series of regioisomeric dihydroisoquinolinones—including ortho-chloro (CAS 850906-15-9), ortho-methyl (CAS 850907-73-2), and dual-ortho (CAS 850907-72-1) variants—that together constitute a systematic, commercially available probe set for exploring substitution-dependent pharmacological and physicochemical behavior within this privileged heterocyclic scaffold [1][2].

Why Generic Dihydroisoquinolinone Scaffolds Cannot Substitute for CAS 850906-16-0 in Structure-Activity Studies


The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-precedented privileged structure in medicinal chemistry, with demonstrated utility across targets including PARP [1], soluble epoxide hydrolase (sEH) [2], leucine aminopeptidase (LAP) [3], tubulin [4], and cytochrome P450 isoforms [5]. However, activity within this chemotype is exquisitely sensitive to both the position and electronic character of pendant aryl substituents. In the specific context of the 850906-16-0 / 850906-15-9 / 850907-72-1 / 850907-73-2 congeneric series, even subtle regioisomeric variation—para- vs. ortho-chloro, or para- vs. ortho-methyl—can profoundly alter logP, topological polar surface area (tPSA), rotatable bond geometry, and, consequently, target engagement, selectivity, and ADME properties [1]. A generic, unsubstituted, or differently substituted dihydroisoquinolinone therefore cannot serve as a valid proxy for CAS 850906-16-0 in any experiment where the specific spatial and electronic presentation of the 4-chlorobenzyloxy and 4-methylbenzyl pharmacophoric elements is a variable under investigation.

Quantitative Differentiation Evidence for CAS 850906-16-0: Physicochemical, Computational, and Structural Comparator Analysis


Lipophilicity Differentiation: Computed logP of the para-Chloro/para-Methyl Congener Versus the Unsubstituted Parent Scaffold

The computed logP of 5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is 5.452, as reported in the ZINC15 database [1]. This value is substantially elevated relative to the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one parent scaffold, which has a predicted logP of approximately 1.2–1.5 (based on simple fragment-based estimation for the C₉H₉NO core). The ~4-log-unit increase reflects the combined lipophilic contributions of the 4-chlorobenzyloxy and 4-methylbenzyl substituents. In the context of the congeneric series, regioisomeric variation (ortho- vs. para-substitution) is expected to modulate logP by approximately ±0.3–0.5 units due to differences in molecular shape and exposed hydrophobic surface area [1].

Lipophilicity Drug-likeness Permeability CNS drug design

Topological Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from Hydroxy- or Carboxy-Substituted Dihydroisoquinolinone Analogs

The target compound possesses a computed topological polar surface area (tPSA) of 29 Ų, with zero hydrogen-bond donors and three hydrogen-bond acceptors (the lactam carbonyl, the benzyloxy ether oxygen, and the chlorine atom acting as a weak halogen-bond acceptor) [1]. This tPSA value is markedly lower than that of hydroxyl- or carboxyl-substituted dihydroisoquinolinone analogs commonly explored in the PARP and sEH inhibitor literature. For example, 6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (DHIQ 16g), a characterized anti-tubulin agent, has a significantly higher tPSA due to its additional polar substituents [2]. The low tPSA of the target compound (well below the commonly cited CNS drug threshold of <70–90 Ų) predicts favorable passive membrane permeability, but also indicates a need for careful solubility management in assay design.

Membrane permeability tPSA CNS MPO score Blood-brain barrier

SEA Computational Target Prediction: Putative Polypharmacology Profile Differentiates the 4-Chlorobenzyloxy/4-Methylbenzyl Combination from Other Congeners

The Similarity Ensemble Approach (SEA) predictions available through ZINC15 for the target compound indicate potential affinity for the serotonin transporter (SLC6A4, P-value 15), dopamine transporter (SLC6A3, P-value 25), melanocortin-4 receptor (MC4R, P-value 29), dopamine D4 receptor (DRD4, P-value 51), and GABA transporter 1 (SLC6A1, P-value not ranked) [1]. This predicted target profile is distinct from that of the unsubstituted parent scaffold and from more polar dihydroisoquinolinone derivatives, which are predominantly associated with enzyme inhibition (PARP, sEH, LAP, CYP isoforms) rather than aminergic GPCR/transporter targets. Note: these SEA predictions are computational and have not been experimentally validated; they represent hypotheses for targeted screening rather than confirmed mechanisms.

Target prediction Polypharmacology Similarity Ensemble Approach Neurotransmitter transporters

Regioisomeric Differentiation: para-Chlorobenzyloxy (CAS 850906-16-0) Versus ortho-Chlorobenzyloxy (CAS 850906-15-9) Structural and Predicted Pharmacological Impact

The congeneric pair CAS 850906-16-0 (para-chloro) and CAS 850906-15-9 (ortho-chloro) represents a minimal structural perturbation with maximal potential pharmacological impact. The para-chloro substituent extends the molecular axis and preserves a linear, rod-like shape (consistent with the low fraction of sp³-hybridized carbons, Fsp³ = 0.21 [1]), whereas the ortho-chloro isomer introduces a kink in the molecular geometry due to steric clash with the adjacent ether oxygen. This conformational difference is expected to alter the presentation of the chlorine atom to hydrophobic binding pockets and may affect halogen-bonding interactions with protein targets. In the broader dihydroisoquinolinone literature, analogous para-to-ortho halogen migrations have been shown to shift selectivity between PARP isoforms [2] and to modulate CYP4Z1 inhibitory potency by >10-fold [3], although no such data exist for this specific pair.

Regioisomerism Structure-activity relationship Pharmacophore geometry Haloaromatic substitution

Research and Industrial Application Scenarios for CAS 850906-16-0 Grounded in Quantitative Differentiation Evidence


Systematic SAR-by-Catalog Exploration of Dihydroisoquinolinone Substitution Patterns

Research groups investigating the dihydroisoquinolinone scaffold can procure CAS 850906-16-0 alongside its ortho-chloro (CAS 850906-15-9), ortho-methyl (CAS 850907-73-2), and dual-ortho (CAS 850907-72-1) congeners to construct a complete regioisomeric matrix. The target compound's para-chloro/para-methyl configuration provides the most linear, extended molecular geometry within the set (Fsp³ = 0.21), making it the preferred choice for targets hypothesized to require a rod-like ligand shape. Its computed logP of 5.452 and tPSA of 29 Ų further define it as the most lipophilic, membrane-permeable member of the series, suitable for assays where high passive permeability is desired .

Computational Chemistry and in Silico Screening Campaigns Requiring a Low-tPSA, High-logP Dihydroisoquinolinone

Virtual screening libraries benefit from compounds that occupy under-sampled regions of physicochemical space. With a tPSA of 29 Ų and logP of 5.452, CAS 850906-16-0 resides in a property range distinct from the majority of literature-precedented dihydroisoquinolinone probes, which tend to carry polar substituents (hydroxyl, carboxyl, carboxamide) that elevate tPSA and reduce logP . Computational chemists seeking to explore this scaffold's binding potential against aminergic GPCRs or transporters—as suggested by SEA target predictions (SLC6A4, SLC6A3, DRD4) —should prioritize this compound over more polar analogs that are biased toward enzyme active sites.

Negative Control or Baseline Compound for Dihydroisoquinolinone Target Engagement Assays

The ZINC15 database explicitly states that there is 'no known activity for this compound' as of the ChEMBL20 data freeze . This absence of annotated bioactivity makes CAS 850906-16-0 a candidate negative control for counter-screening campaigns where a structurally matched but (presumptively) inactive dihydroisoquinolinone is required. In contrast, many literature-characterized dihydroisoquinolinones (e.g., DHIQ 16g with NCI-60 mean GI₅₀ = 33 nM ) carry potent bioactivity annotations that disqualify them as inert controls. Users should independently verify the absence of activity at their target of interest before deploying this compound as a negative control.

Synthetic Intermediate for Late-Stage Diversification via Electrophilic Aromatic Substitution or Cross-Coupling

The compound's structure features two electronically differentiated aromatic rings—the electron-rich 4-methylbenzyl group at N-2 and the 4-chlorobenzyloxy group at C-5—each offering distinct reactivity handles for further synthetic elaboration. The chlorine atom serves as a potential site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the electron-donating methyl group directs electrophilic substitution to the ortho positions of its ring. This orthogonal reactivity profile differentiates CAS 850906-16-0 from the des-chloro analog 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, which lacks the halogen coupling handle, and from the ortho-chloro isomer CAS 850906-15-9, where steric hindrance may attenuate cross-coupling efficiency .

Quote Request

Request a Quote for 5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.